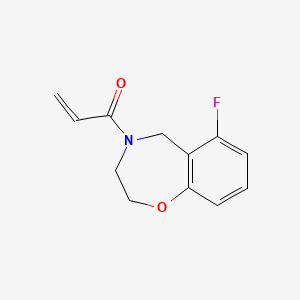
1-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzoxazepines and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and apoptosis. It may also inhibit the activity of viral enzymes involved in the replication of hepatitis C virus.
Biochemical and physiological effects:
1-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation and apoptosis. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been found to inhibit the activity of certain viral enzymes, such as NS5B, involved in the replication of hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one in lab experiments include its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It also exhibits antiviral properties, making it a potential candidate for the treatment of viral infections. However, the compound has some limitations, including its moderate yield and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one. One possible direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its antiviral properties further and explore its potential as a treatment for viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 1-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one involves the reaction of 6-fluoro-3,4-dihydro-2H-1,4-benzoxazepine-5-carbaldehyde with propargyl bromide in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the desired product. The yield of the reaction is moderate, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. The compound has been tested against various cancer cell lines, and it has been found to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the replication of hepatitis C virus in vitro.
Propiedades
IUPAC Name |
1-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-12(15)14-6-7-16-11-5-3-4-10(13)9(11)8-14/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFVWTOCTJNOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2=C(C1)C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(2-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2817152.png)
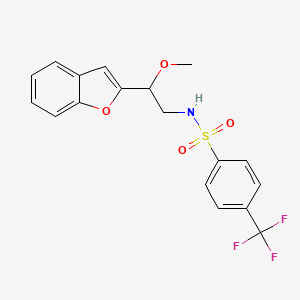
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2817154.png)

![[2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2817156.png)
![4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2817159.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2817160.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2817161.png)
![6-(2,4,5-Trichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2817162.png)
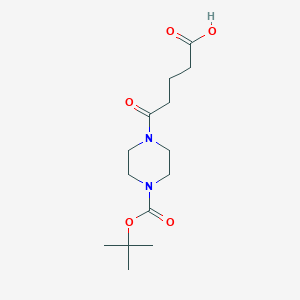
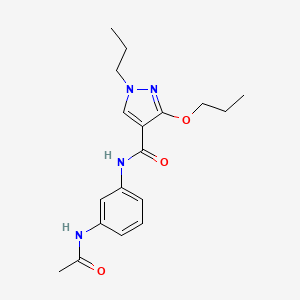
![8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2817171.png)
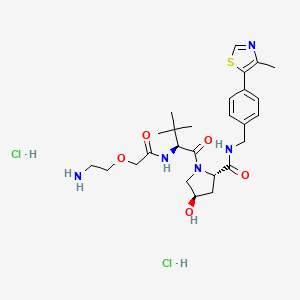
![5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2817173.png)